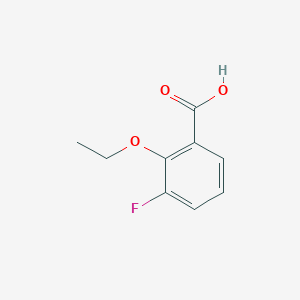

2-Ethoxy-3-fluorobenzoic acid

Übersicht

Beschreibung

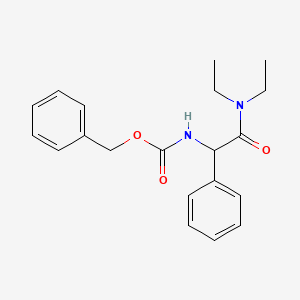

2-Ethoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.17 . The compound is also known by its IUPAC name, 3-Ethoxy-2-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3-fluorobenzoic acid consists of a benzene ring substituted with a fluorine atom, a carboxylic acid group, and an ethoxy group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis

2-Ethoxy-3-fluorobenzoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Anaerobic Metabolism of Fluorinated Benzoates

Research has shown that certain anaerobic bacteria, such as Syntrophus aciditrophicus, can metabolize fluorobenzoate isomers, including 3-fluorobenzoate. These studies provide insights into the initial steps of aromatic acid metabolism, revealing that S. aciditrophicus can reductively dehalogenate 3-fluorobenzoate, leading to the production of a diene metabolite through the addition of hydrogen atoms. This process indicates the presence of a dearomatizing reductase that uses electrons to dearomatize the aromatic ring, offering a glimpse into microbial degradation pathways that could impact environmental remediation strategies (Mouttaki, Nanny, & McInerney, 2008).

Biodegradation by Sphingomonas sp.

The isolation of a bacterium from the genus Sphingomonas, capable of using 3-fluorobenzoate as a sole carbon and energy source, marks a significant advancement in understanding the biodegradation of this compound. This research highlights the unique ability of this organism to catabolize the 3-fluoro isomer, which is challenging due to the accumulation of toxic intermediates. The biodegradation pathway involves the dioxygenation of 3-fluorobenzoate yielding fluorocatechol, followed by intra-diol cleavage to yield fluoromuconic acid. This pathway's elucidation opens new avenues for bioremediation technologies targeting fluorinated organic compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Application in Organic Synthesis

In organic synthesis, derivatives of 2-ethylbenzoic acid, such as 3-ethoxy-2-phenylbenzoic acid, have been investigated for their utility as proton shuttles in the direct arylation of indoles. This research demonstrates the potential of these compounds in facilitating selective functionalization of C-H bonds in indoles, offering a new methodology for the synthesis of biologically active molecules and materials science applications (Pi et al., 2018).

Safety And Hazards

2-Ethoxy-3-fluorobenzoic acid is classified as a hazardous compound according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity upon single exposure . Safety precautions include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Eigenschaften

IUPAC Name |

2-ethoxy-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLUDJWZMVNQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1426315.png)

![Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426317.png)

![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)

![3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426320.png)

![3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426322.png)

amine](/img/structure/B1426330.png)

![2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426331.png)

![Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426333.png)

![4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426334.png)

![3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426335.png)